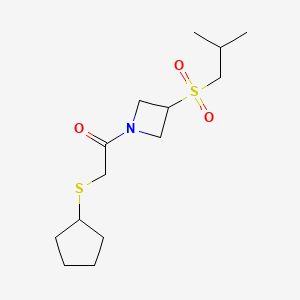
2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic Chemistry Applications
Compounds containing azetidinone units, similar to 2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone, are of significant interest in synthetic chemistry for the construction of macrocycles and complex molecular architectures. The functionalized tetra-amines, through reactions with dichloropivalates, demonstrate the versatility of azetidinone intermediates in generating compounds with varying substituents, showcasing their potential in macrocycle synthesis (Bernhardt et al., 2004).
Materials Science
Azetidinone derivatives, by virtue of their structural peculiarities, play a role in the development of novel materials with potential applications in nanotechnology and materials science. The ability to undergo cycloaddition reactions makes them suitable candidates for the design of polymers and other macromolecular structures with specific properties.
Pharmaceutical Research
In pharmaceutical research, azetidinone and its derivatives have been explored for their biological activity. The stereocontrolled synthesis of azetidinones and subsequent transformations into β2, 3-amino acid derivatives underline the importance of such compounds in developing new pharmaceuticals with potential antibacterial and antifungal properties (Kardos et al., 2015). Additionally, compounds synthesized from azetidinones have been investigated for their antimicrobial activity, demonstrating the broad scope of research applications in discovering new therapeutic agents (Güner et al., 2000).
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3S2/c1-11(2)10-20(17,18)13-7-15(8-13)14(16)9-19-12-5-3-4-6-12/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVJCNMCAHMQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CSC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2589476.png)
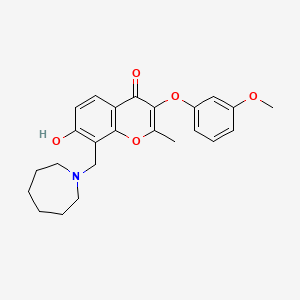
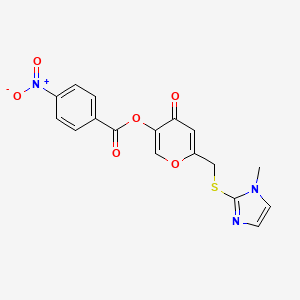
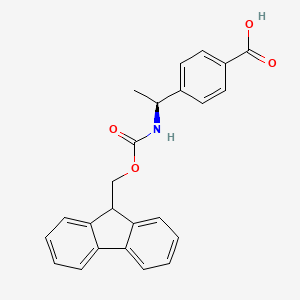
![N-(3-fluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2589480.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2589483.png)
![(4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}pent-4-ene-1,3-dione](/img/structure/B2589485.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2589488.png)
![2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2589489.png)
![6-[(4-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2589490.png)
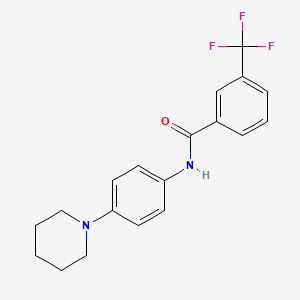

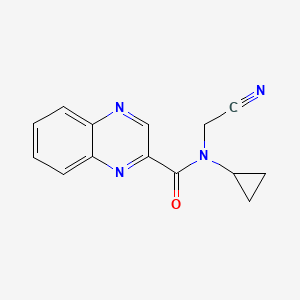
![3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2589496.png)
